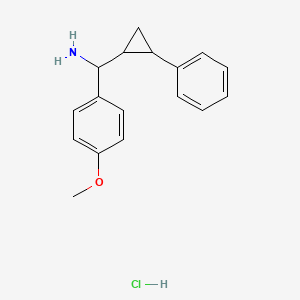

(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a methanamine moiety, with additional phenyl and methoxyphenyl substituents, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method involves the reaction of a suitable phenylcyclopropane derivative with a methanamine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high yields and product purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted methanamine derivatives.

Wissenschaftliche Forschungsanwendungen

It appears that the search results contain information about (4-methoxyphenyl)(2-phenylcyclopropyl)methanamine hydrochloride, but do not contain in-depth information about its applications, comprehensive data tables, or well-documented case studies. The information provided below summarizes the available information.

(4-methoxyphenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the IUPAC name (4-methoxyphenyl)(2-phenylcyclopropyl)methanamine hydrochloride . It has a molecular weight of 289.8 and the InChI key OFGLSNDTEINUSR-UHFFFAOYSA-N .

General Information and Properties

- Form: Available as a powder

- Purity: Has a purity of 95%

- Hazard Statements: Hazard statements associated with the compound include H302, H315, H319, and H335 .

- Precautionary Statements: Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Potential Applications

- Selective 5-HT2C Receptor Agonists: 2-phenyl-cyclopropylmethanamines, to which this compound is related, are disclosed as selective 5-HT(2C) receptor agonists used in the treatment of diseases and conditions .

*It appears that fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamines have been designed as 5-HT2C agonists .

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Methoxyphenyl)methanamine

- (2-Phenylcyclopropyl)methanamine

- N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine

Uniqueness

(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride stands out due to its unique combination of a cyclopropyl ring and methanamine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(4-Methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound consists of a methoxy-substituted phenyl group and a cyclopropyl moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The cyclopropyl moiety is known to enhance receptor binding affinity and selectivity, which is critical for the pharmacological effects observed in related compounds.

2. Biological Assays

Several studies have evaluated the biological activity of this compound through in vitro and in vivo assays.

- In Vitro Activity : The compound has shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with an EC50 value indicating potent anti-parasitic effects .

- Receptor Binding Studies : It has been reported that derivatives of this compound exhibit selective binding to serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control .

3. Toxicity Profile

The safety and toxicity of this compound have been assessed in various studies. In cellular assays, the compound demonstrated low cytotoxicity against human cell lines, indicating a favorable safety profile for potential therapeutic use .

Data Tables

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anti-parasitic | Trypanosoma brucei | EC50 = 0.052 μM | |

| Receptor Binding | 5-HT2C Receptor | High Affinity | |

| Cytotoxicity | MRC-5 Cell Line | Low Toxicity |

Case Study 1: Anti-parasitic Activity

In a study focused on optimizing anti-trypanosomal agents, this compound was tested alongside other derivatives. The results indicated that this compound exhibited comparable potency to established anti-trypanosomal drugs, suggesting its potential as a new therapeutic candidate for treating African sleeping sickness .

Case Study 2: Neuropharmacological Effects

A series of experiments were conducted to evaluate the neuropharmacological effects of the compound on rodent models. Behavioral assays demonstrated that administration led to significant alterations in locomotor activity and anxiety-like behaviors, supporting its role as a modulator of serotonergic pathways .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-19-14-9-7-13(8-10-14)17(18)16-11-15(16)12-5-3-2-4-6-12;/h2-10,15-17H,11,18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGLSNDTEINUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.